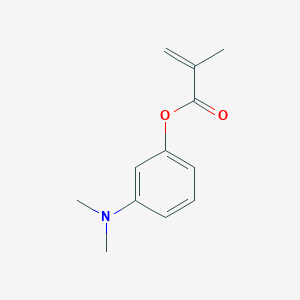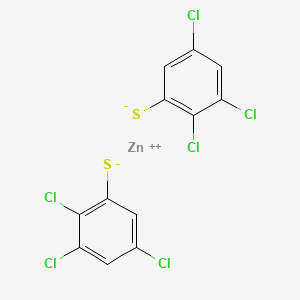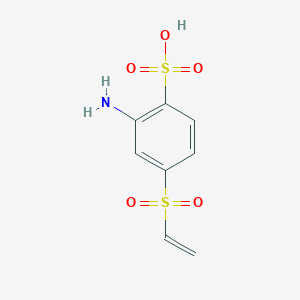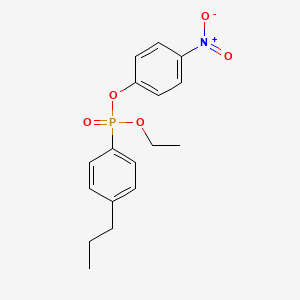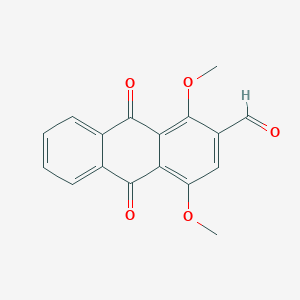
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 1,4-dimethoxyanthracene using an oxidizing agent such as manganese dioxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, ethanol.
Major Products Formed
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols, hydroquinones.
Substitution Products: Various substituted anthraquinones.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde: Similar structure but with hydroxyl groups instead of methoxy groups.
5,8-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate: Another anthraquinone derivative with different functional groups.
3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid: Contains sulfonic acid groups, used as a biological stain.
Uniqueness
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is unique due to its specific functional groups and reactivity. The presence of methoxy groups and an aldehyde group provides distinct chemical properties, making it suitable for various synthetic and research applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
63965-53-7 |
|---|---|
Molekularformel |
C17H12O5 |
Molekulargewicht |
296.27 g/mol |
IUPAC-Name |
1,4-dimethoxy-9,10-dioxoanthracene-2-carbaldehyde |
InChI |
InChI=1S/C17H12O5/c1-21-12-7-9(8-18)17(22-2)14-13(12)15(19)10-5-3-4-6-11(10)16(14)20/h3-8H,1-2H3 |
InChI-Schlüssel |
VIYABMBVQYYVKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C(=C1)C=O)OC)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


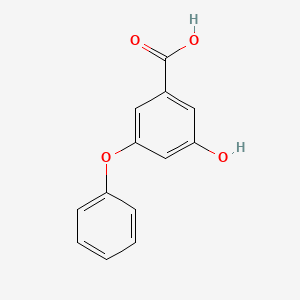
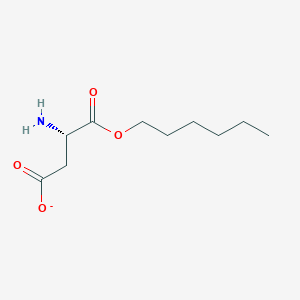
![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)



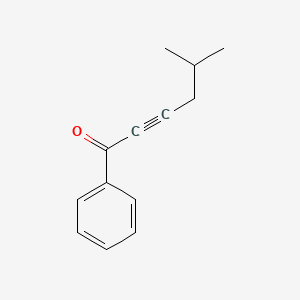
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
